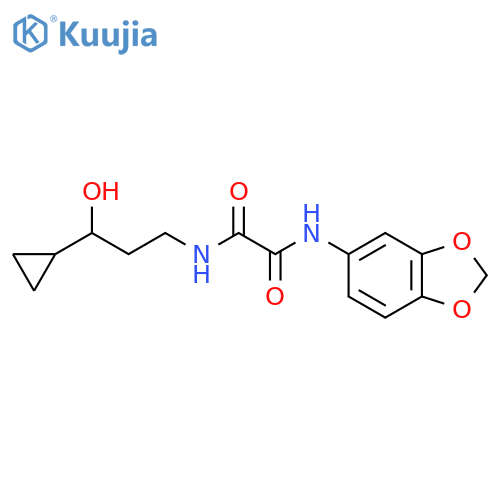

Cas no 1396843-05-2 (N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide)

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide

- VU0535148-1

- N'-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide

- F6190-0386

- 1396843-05-2

- AKOS024536437

- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

-

- インチ: 1S/C15H18N2O5/c18-11(9-1-2-9)5-6-16-14(19)15(20)17-10-3-4-12-13(7-10)22-8-21-12/h3-4,7,9,11,18H,1-2,5-6,8H2,(H,16,19)(H,17,20)

- InChIKey: VYVFIYXKUAWNHS-UHFFFAOYSA-N

- ほほえんだ: OC(CCNC(C(NC1C=CC2=C(C=1)OCO2)=O)=O)C1CC1

計算された属性

- せいみつぶんしりょう: 306.12157168g/mol

- どういたいしつりょう: 306.12157168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 96.9Ų

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6190-0386-1mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-5mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-2μmol |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-2mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-15mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-25mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-20μmol |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-10μmol |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-4mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0386-10mg |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide |

1396843-05-2 | 10mg |

$79.0 | 2023-09-09 |

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

7. Back matter

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamideに関する追加情報

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide: A Comprehensive Overview

N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide (CAS No. 1396843-05-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, which include a benzodioxole ring and a cyclopropyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzodioxole ring is a common motif in many bioactive compounds, particularly those with central nervous system (CNS) activity. The presence of this ring in N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide suggests that it may have significant interactions with various receptors and enzymes in the CNS. Recent studies have explored the compound's potential as an anxiolytic and antidepressant agent, highlighting its ability to modulate serotonin and GABAergic systems.

The cyclopropyl group is another key structural feature of this compound. Cyclopropyl-containing molecules are known for their unique electronic and steric properties, which can influence the compound's pharmacokinetics and pharmacodynamics. In the context of N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide, the cyclopropyl group may enhance the compound's lipophilicity, thereby improving its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting neurological disorders.

The hydroxypropyl moiety in the compound's structure adds another layer of complexity. Hydroxyl groups can participate in hydrogen bonding, which can affect the compound's solubility and binding affinity to target proteins. This feature is particularly important for optimizing the drug's bioavailability and efficacy. Recent research has shown that compounds with hydroxyl groups can exhibit enhanced stability and reduced metabolic degradation, making them attractive candidates for drug development.

In terms of its biological activity, N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide has been studied for its potential as a neuroprotective agent. Preclinical studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that the compound may have therapeutic potential in preventing or slowing down the progression of these conditions.

Furthermore, clinical trials are currently underway to evaluate the safety and efficacy of N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide more detailed insights into the compound's pharmacokinetic profile and its potential as a novel therapeutic agent.

In addition to its potential therapeutic applications, N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide has also been studied for its synthetic accessibility. The compound can be synthesized through a series of well-established chemical reactions, making it feasible for large-scale production. This synthetic route involves the coupling of a benzodioxole derivative with a cyclopropyl alcohol using amide bond formation techniques. The efficiency and yield of this synthesis process are critical factors for its commercial viability.

The future prospects for N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide are promising. Ongoing research continues to explore its mechanisms of action and potential applications in various disease states. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of new treatments for neurological disorders and other conditions where current therapies are limited or ineffective.

1396843-05-2 (N'-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide) 関連製品

- 1956321-86-0(Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate)

- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)

- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)

- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)

- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)